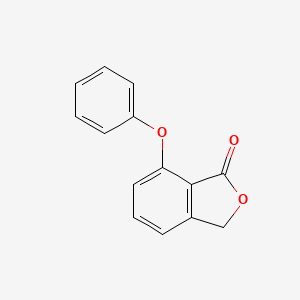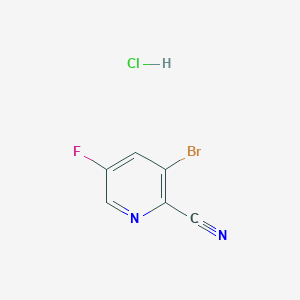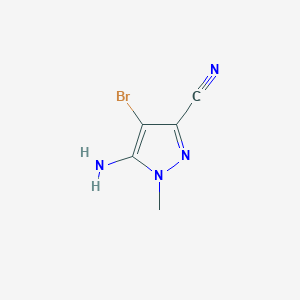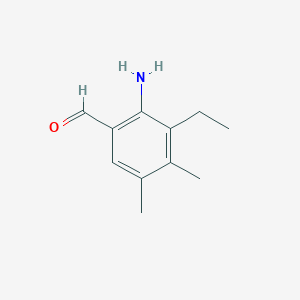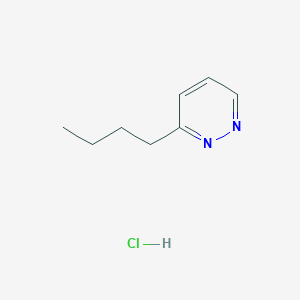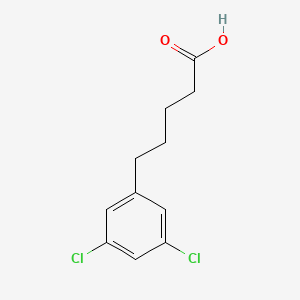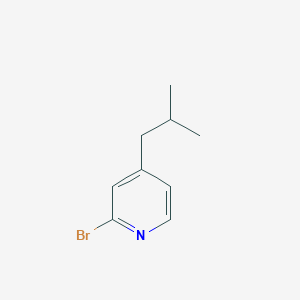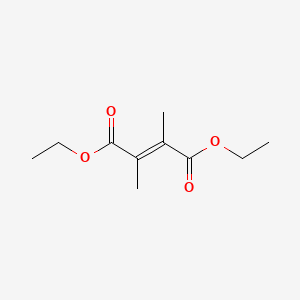
Diethyl 2,3-dimethylfumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,3-dimethylfumarate is an organic compound with the molecular formula C10H16O4. It is a diester of fumaric acid, specifically a derivative where the hydrogen atoms on the 2 and 3 positions of the fumaric acid backbone are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dimethylfumarate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylfumaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,3-dimethylfumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can lead to a variety of ester derivatives.
Applications De Recherche Scientifique
Diethyl 2,3-dimethylfumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which diethyl 2,3-dimethylfumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or participate in redox reactions that modulate cellular processes. The exact pathways can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: A related compound where the ester groups are methyl instead of ethyl.
Diethyl fumarate: Similar structure but without the methyl groups on the fumaric acid backbone.
Dimethyl maleate: An isomer of dimethyl fumarate with different geometric configuration.
Uniqueness
Diethyl 2,3-dimethylfumarate is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
diethyl (E)-2,3-dimethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7+ |
Clé InChI |
LLKGSLDFLYDTMI-BQYQJAHWSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/C(=O)OCC)/C |
SMILES canonique |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)
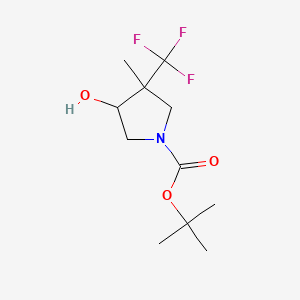
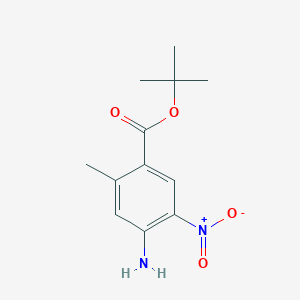
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

